molecular formula C16H15N5O3S2 B11376434 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11376434
M. Wt: 389.5 g/mol
InChI Key: NXDMFICDRPGSHT-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a dihydropyridazine carboxamide moiety

Properties

Molecular Formula

C16H15N5O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C16H15N5O3S2/c1-3-25-16-19-18-15(26-16)17-14(23)13-12(22)8-9-21(20-13)10-4-6-11(24-2)7-5-10/h4-9H,3H2,1-2H3,(H,17,18,23)

InChI Key

NXDMFICDRPGSHT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethylsulfanyl hydrazine with carbon disulfide under basic conditions to form 5-(ethylsulfanyl)-1,3,4-thiadiazole.

    Attachment of the Methoxyphenyl Group: The 5-(ethylsulfanyl)-1,3,4-thiadiazole is then reacted with 4-methoxybenzoyl chloride in the presence of a base to introduce the methoxyphenyl group.

    Formation of the Dihydropyridazine Carboxamide Moiety: The final step involves the reaction of the intermediate product with hydrazine hydrate and ethyl acetoacetate to form the dihydropyridazine carboxamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyridazine moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interaction with DNA: It may bind to DNA, interfering with replication and transcription processes.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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